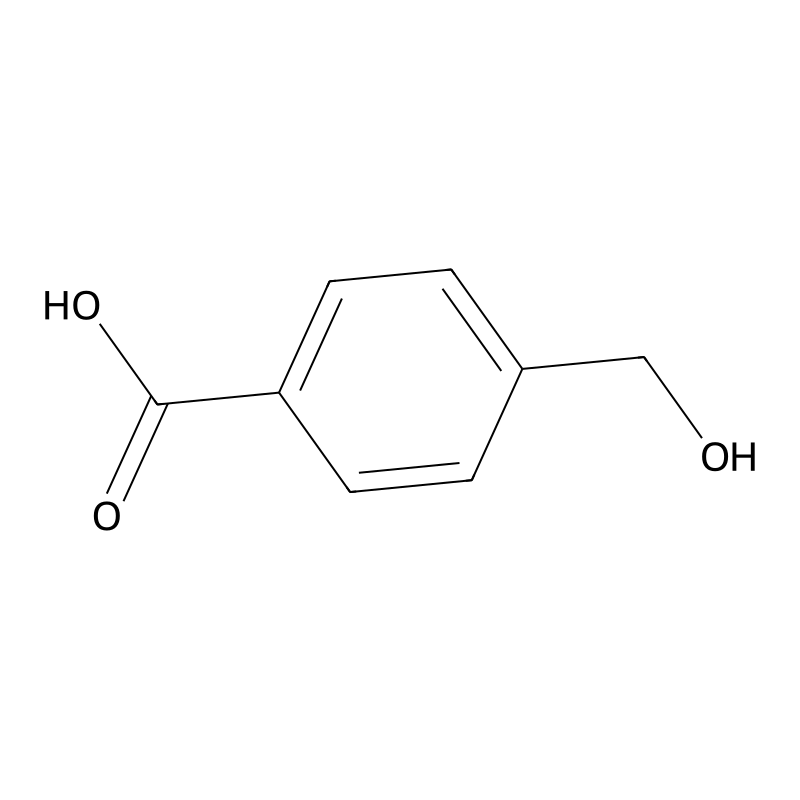4-(Hydroxymethyl)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Peptide Synthesis:
HMBA serves as a crucial building block in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (short chains of amino acids) by attaching amino acids one by one to a solid support. HMBA acts as a linker molecule, attaching the C-terminus (carboxyl end) of the first amino acid to the solid support. The linker is designed to be cleaved later under specific conditions, releasing the completed peptide. HMBA's advantage lies in its acid stability, allowing for various manipulations during peptide chain construction []. Additionally, HMBA's peptide esters can be cleaved efficiently using basic or nucleophilic reagents, particularly ammonia for preparing peptide amides [].
Cross-linking Agent:
The bifunctional nature of HMBA (presence of both carboxylic acid and hydroxyl groups) makes it a valuable cross-linking agent in various bioconjugation reactions []. Cross-linking involves creating covalent bonds between two molecules, often biomolecules like proteins or nucleic acids. HMBA can react with different functional groups on target molecules, forming stable linkages and influencing their structure and properties. This technique has applications in protein engineering, immobilization of biomolecules on surfaces, and creating biomaterials with specific properties [].
4-(Hydroxymethyl)benzoic acid, also known as p-hydroxymethylbenzoic acid, is an aromatic compound with the molecular formula C₈H₈O₃. It features a hydroxymethyl group (-CH₂OH) attached to the para position of a benzoic acid structure. This compound is characterized by its white crystalline appearance and has a melting point of approximately 120-122 °C. It is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and material science .
HMBA itself does not have a well-defined biological mechanism of action. However, its role lies in its ability to act as a linker molecule. Researchers can attach HMBA to other molecules, such as drugs or diagnostic agents, to improve their properties. For example, HMBA conjugation can increase a drug's water solubility or targeting ability [].
- Oxidation: It can be oxidized to form 4-carboxybenzoic acid or terephthalic acid under specific conditions using oxidizing agents such as hydrogen peroxide or metal-organic frameworks (Cu-MOF) as catalysts .
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various chemical applications.
- Electrochemical Oxidation: In alkaline conditions, 4-(hydroxymethyl)benzoic acid can undergo electrochemical oxidation, which has been studied for its potential applications in energy storage and conversion technologies .
Research indicates that 4-(hydroxymethyl)benzoic acid exhibits some biological activities. It has been studied for its potential antioxidant properties and its role in inhibiting certain enzymes that contribute to oxidative stress. Additionally, it may have applications in pharmaceuticals due to its ability to modulate biological pathways .
Several methods exist for synthesizing 4-(hydroxymethyl)benzoic acid:
- Oxidation of p-Xylene: A highly selective one-step process involves the oxidation of p-xylene using Cu-MOF catalysts and hydrogen peroxide as the oxidizing agent. This method can yield up to 90% of the desired product under optimal conditions .
- Bromination followed by Hydrolysis: Another method involves brominating 4-methylbenzoic acid followed by hydrolysis, leading to the formation of 4-(hydroxymethyl)benzoic acid .
- Catalytic Processes: Various metal-organic frameworks have been explored for their catalytic abilities in synthesizing this compound from simpler precursors under mild conditions .
4-(Hydroxymethyl)benzoic acid finds applications in several fields:
- Polymer Chemistry: It serves as a building block for synthesizing polyesters and other polymeric materials.
- Pharmaceuticals: Due to its biological activity, it is investigated for potential therapeutic uses.
- Chemical Intermediates: The compound is used as an intermediate in the synthesis of various organic compounds, including dyes and fragrances .
Studies on the interactions of 4-(hydroxymethyl)benzoic acid with other compounds reveal its potential role in complex formation and catalysis. For instance, its behavior during electrochemical oxidation suggests it can participate in redox reactions, which may have implications for developing sensors and energy devices .
Several compounds share structural similarities with 4-(hydroxymethyl)benzoic acid. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzoic Acid | C₇H₆O₂ | Simple carboxylic acid without hydroxymethyl group |
| 4-Methylbenzoic Acid | C₈H₈O₂ | Methyl group instead of hydroxymethyl |
| Terephthalic Acid | C₈H₆O₄ | Dicarboxylic acid used primarily in polyester production |
| Salicylic Acid | C₇H₆O₃ | Contains a hydroxyl group but lacks the hydroxymethyl group |
Uniqueness of 4-(Hydroxymethyl)benzoic Acid:
4-(Hydroxymethyl)benzoic acid stands out due to its specific hydroxymethyl substitution at the para position, which influences its reactivity and biological activity compared to similar compounds. Its ability to act as both an intermediate in chemical synthesis and a potential pharmaceutical agent highlights its versatility .
XLogP3
LogP
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








